Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with iodomethane in the presence of a base to introduce the iodomethyl group. The cyanophenyl group is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-cyanophenyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 3-(4-cyanophenyl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 3-(4-cyanophenyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities .
Properties
Molecular Formula |
C16H16INO3 |
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Molecular Weight |
397.21 g/mol |
IUPAC Name |
ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H16INO3/c1-2-20-14(19)16-8-15(9-16,10-17)21-13(16)12-5-3-11(7-18)4-6-12/h3-6,13H,2,8-10H2,1H3 |
InChI Key |
UZPJVLIIFXDAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C#N)CI |
Origin of Product |
United States |
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